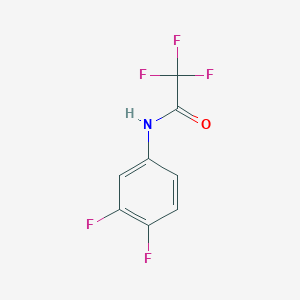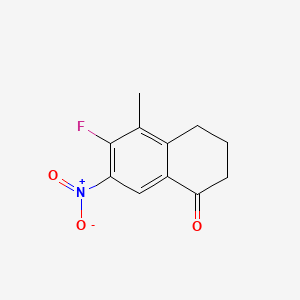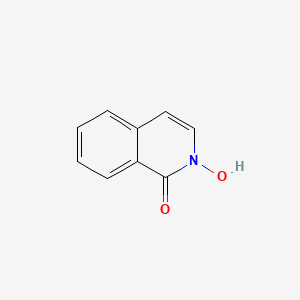
1-Hydroxyisoquinoline 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family It is characterized by a hydroxyl group attached to the second position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyisoquinolin-1(2H)-one can be synthesized through several methods. One common approach involves the cyclization of ortho-aminobenzamides with glyoxylic acid under acidic conditions. Another method includes the oxidation of isoquinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxyisoquinolin-1(2H)-one often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts like palladium or platinum can facilitate the cyclization reactions, making the process more scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nitro groups, alkyl groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinolin-1(2H)-one.
Substitution: Halogenated, nitrated, and alkylated isoquinoline derivatives.
Scientific Research Applications
2-Hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxyisoquinolin-1(2H)-one involves its interaction with various molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of kinases, preventing their activity and thereby modulating signaling pathways involved in cell proliferation and survival. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Quinoline: Similar structure but with a nitrogen atom at a different position, leading to different chemical properties.
2-Hydroxyquinoline: Similar to 2-Hydroxyisoquinolin-1(2H)-one but with a different ring structure.
Uniqueness
2-Hydroxyisoquinolin-1(2H)-one is unique due to its specific ring structure and the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
21201-50-3 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-hydroxyisoquinolin-1-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8-4-2-1-3-7(8)5-6-10(9)12/h1-6,12H |
InChI Key |
FPDYOSFKYCMRME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



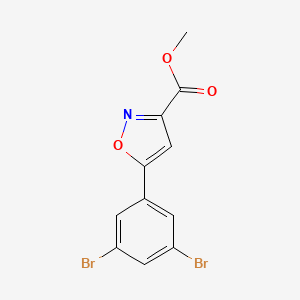
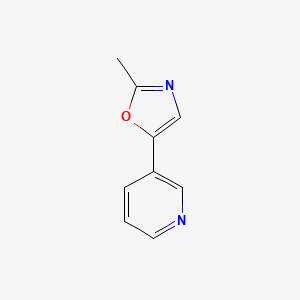
![tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)

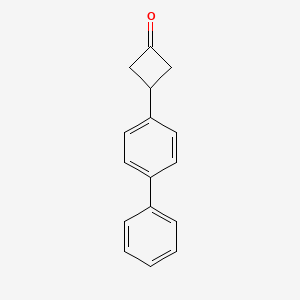
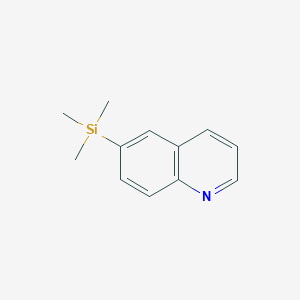

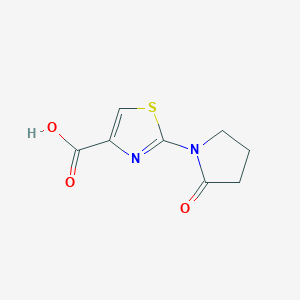
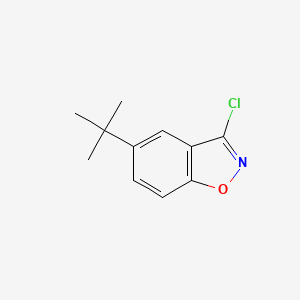
![Butylamine, 4-(benzyloxy)-3-[(benzyloxy)methyl]-](/img/structure/B13699648.png)
![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
